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molecular formula C7H11FOSi B8617121 1-Fluoro-4-trimethylsilanyl-3-butyn-2-one

1-Fluoro-4-trimethylsilanyl-3-butyn-2-one

Cat. No. B8617121
M. Wt: 158.24 g/mol
InChI Key: WLYNRVNWVKBCJS-UHFFFAOYSA-N
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Patent
US07906676B2

Procedure details

A 0° C. solution of trimethylsilylacetylene (42.0 g, 429 mmol) in THF (400 mL) was treated with n-BuLi (2.5 M in n-hexane; 171 mL, 428 mmol) over 20 min maintaining the internal temperature below 10° C. using dry ice-acetone bath (−20° C.). After stirring for 30 min at 0° C., the mixture was treated with a solution of 2-fluoro-1-morpholin-4-yl-ethanone (8, 48.4 g, 329 mmol) in THF (50 mL+10 mL for wash), and stirring was continued for further 1 h at 0° C. The reaction was quenched by adding to a 0° C. mixture of acetic acid (250 mL) and water (150 mL) over 1 h maintaining the internal temperature below 5° C. After addition of more water (150 mL), the organic layer was separated, washed with water (200 mL), and dried over anhydrous MgSO4, and concentrated in vacuo. The residue was evaporated again with toluene (200 mL) to remove the residual acetic acid, and vacuum distillated (8 mbar, b.p. 54° C.) to give the title compound (33.7 g, 64.8%). 1H NMR (500 MHz, CDCl3) δ 4.90 (d, J=47.1 Hz, 2H), 0.26 (s, 9H). 13C NMR (125 MHz, CDCl3) d 181.0 (d, J=21.5 Hz), 104.0, 98.1, 84.8 (d, J=187 Hz).
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
171 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
48.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
64.8%

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([C:5]#[CH:6])([CH3:4])[CH3:3].[Li]CCCC.[F:12][CH2:13][C:14](N1CCOCC1)=[O:15]>C1COCC1>[F:12][CH2:13][C:14](=[O:15])[C:6]#[C:5][Si:2]([CH3:4])([CH3:3])[CH3:1]

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
171 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
48.4 g
Type
reactant
Smiles
FCC(=O)N1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature below 10° C.
CUSTOM
Type
CUSTOM
Details
(−20° C.)
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for further 1 h at 0° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding to a 0° C.
ADDITION
Type
ADDITION
Details
mixture of acetic acid (250 mL) and water (150 mL) over 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature below 5° C
ADDITION
Type
ADDITION
Details
After addition of more water (150 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with water (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was evaporated again with toluene (200 mL)
CUSTOM
Type
CUSTOM
Details
to remove the residual acetic acid, and vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FCC(C#C[Si](C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 33.7 g
YIELD: PERCENTYIELD 64.8%
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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